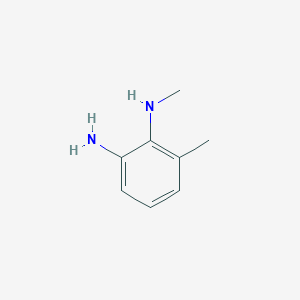

N1,6-Dimethylbenzene-1,2-diamine

Descripción

Position of N1,6-Dimethylbenzene-1,2-diamine within the Landscape of Substituted Aryl Diamines

Substituted aryl diamines are a broad class of compounds that serve as crucial building blocks in organic synthesis. The position of the amino groups on the aromatic ring (ortho, meta, or para) and the nature and location of other substituents give rise to a vast array of isomers with distinct properties.

This compound, as a dimethyl derivative of o-phenylenediamine (B120857), is part of a significant subgroup. The specific placement of the two methyl groups—either on the nitrogen atoms (N-substitution) or on the benzene (B151609) ring (ring-substitution)—creates several distinct isomers. Each isomer possesses unique steric and electronic characteristics that dictate its role in chemical reactions and applications. For instance, N,N'-dimethyl-1,2-phenylenediamine, with one methyl group on each nitrogen, differs significantly from 4,5-dimethyl-1,2-phenylenediamine, where the methyl groups are attached to the benzene ring. These structural variations are fundamental to their utility in fields such as coordination chemistry and materials science.

Below is an interactive data table comparing several isomers of dimethylbenzene-1,2-diamine:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Substitution Pattern |

| N1,N1-Dimethylbenzene-1,2-diamine | 2836-03-5 | C₈H₁₂N₂ | 136.19 | Both methyl groups on one nitrogen |

| N,N'-Dimethyl-1,2-phenylenediamine | 3213-79-4 | C₈H₁₂N₂ | 136.19 | One methyl group on each nitrogen |

| 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | C₈H₁₂N₂ | 136.19 | Methyl groups on the benzene ring |

| 3,6-Dimethylbenzene-1,2-diamine | 35975-12-3 | C₈H₁₂N₂ | 136.19 | Methyl groups on the benzene ring |

| This compound | 73902-65-5 | C₈H₁₂N₂ | 136.19 | As per non-standard nomenclature chemicalbridge.co.uk |

Overview of Historical and Contemporary Research Trends Pertaining to this compound

Historically, o-phenylenediamines have been extensively used as precursors for the synthesis of heterocyclic compounds, most notably benzimidazoles researchgate.netresearchgate.net. The condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative is a classic and widely employed method to construct the benzimidazole (B57391) ring system, which is a core structure in many pharmaceuticals.

Contemporary research continues to build on this foundation, exploring new synthetic methods and applications for substituted o-phenylenediamines. Current trends often focus on the development of more efficient and environmentally friendly synthetic routes, such as those employing transition metal catalysts researchgate.net. Dimethyl-substituted derivatives, in particular, are subjects of focused research:

Coordination Chemistry : Compounds like 4,5-dimethyl-1,2-phenylenediamine are used as ligands to prepare transition metal complexes scbt.com. The resulting complexes are studied for their catalytic activity, magnetic properties, and potential applications in materials science. For example, unusual condensation reactions of 4,5-dimethyl-1,2-phenylenediamine with other organic molecules in the presence of Nickel(II) complexes have been reported to yield complex quinoxaline derivatives researchgate.net.

Analytical Reagents : The fluorescent properties of some derivatives make them useful in analytical chemistry. 4,5-Dimethyl-1,2-phenylenediamine, for instance, is used as a fluorescent derivative for analytical applications and in model systems for studying disease activity biosynth.com.

Materials Science : Substituted diamines, including N1,N1-Dimethylbenzene-1,2-diamine, are used as intermediates in the synthesis of dyes, polyamide resins, and ion exchange resins biosynce.com.

Articulation of Key Academic Research Challenges and Future Opportunities for this compound

Despite their utility, the study and application of specific isomers of dimethyl-substituted benzene-1,2-diamines present several challenges. A primary hurdle is in their synthesis. Achieving regioselectivity—the ability to place substituents at specific positions on the benzene ring—can be difficult, often leading to mixtures of isomers that are challenging to separate chemrxiv.org. Furthermore, the synthesis of aryl diamines can be underdeveloped, with limited substrate scope and challenges related to insolubility and functional group incompatibility nih.gov. Overcoming steric hindrance in the synthesis of highly substituted aryl amines also remains a significant challenge, requiring the development of novel catalyst systems organic-chemistry.org.

Looking forward, the unique properties of these compounds open up numerous opportunities for future research:

Development of Novel Catalysts : The tailored electronic and steric properties of asymmetrically substituted dimethyl-phenylenediamines could be harnessed to design new ligands for highly selective catalysts.

Advanced Materials : The incorporation of these diamine units into polymer backbones could lead to new materials with enhanced thermal stability, specific optical properties, or improved mechanical strength.

Pharmaceutical Synthesis : As building blocks for complex heterocyclic systems, new and efficient synthetic routes to specific isomers of dimethyl-phenylenediamines could accelerate the discovery of new drug candidates.

Sensors and Molecular Devices : The potential for these molecules to act as fluorescent probes or to form redox-active complexes suggests their possible use in the development of chemical sensors and molecular electronic components.

The continued exploration of the synthesis and properties of this compound and its isomers will undoubtedly contribute to advancements across a spectrum of scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

2-N,3-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITJVIDAGYUHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540800 | |

| Record name | N~2~,3-Dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73902-65-5 | |

| Record name | N~2~,3-Dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of N1,6 Dimethylbenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions of N1,6-Dimethylbenzene-1,2-diamine

The two amine groups in this compound are ortho and para-directing and are strong activating groups for electrophilic aromatic substitution. The methyl groups also contribute to the activation of the benzene (B151609) ring through hyperconjugation. Consequently, the compound is highly susceptible to electrophilic attack. The positions for substitution are influenced by the steric hindrance posed by the methyl groups and the directing effects of the amino groups.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed readily. The specific regioisomers formed will depend on the reaction conditions and the nature of the electrophile. For instance, in nitration, the nitro group would be directed to the positions ortho and para to the activating amino groups, though steric hindrance from the adjacent methyl and amino groups would play a significant role in the product distribution.

Redox Chemistry of this compound

The redox chemistry of this compound is a significant aspect of its chemical profile, with both oxidation and reduction of the amine functionalities being possible.

Oxidation Pathways and Formation of Reactive Intermediates

The amine groups of this compound are susceptible to oxidation, a characteristic shared by many aromatic amines. The oxidation can lead to the formation of various products, including nitroso and nitro derivatives. The oxidation process often proceeds through radical cation intermediates. The stability of these intermediates is influenced by the electron-donating nature of the methyl and amino substituents on the aromatic ring.

The oxidation can be effected by various oxidizing agents. The specific products formed are dependent on the strength of the oxidizing agent and the reaction conditions. For example, mild oxidation might lead to the formation of colored dimeric or polymeric species, a phenomenon observed in related phenylenediamines.

Reduction Reactions of Amine Functionalities

While the primary amine functionalities in the parent benzene-1,2-diamine can be formed via the reduction of dinitrobenzene, the N-alkylated amine groups in this compound are generally stable to further reduction under standard conditions. However, the reduction of metal complexes containing substituted benzene-1,2-diamines with strong reducing agents like lithium aluminum hydride (LiAlH4) can be employed to isolate the pure diamine, indicating the utility of hydride reagents in related synthetic procedures.

Nucleophilic Reactivity and Derivatization of Amine Groups in this compound

The lone pairs of electrons on the nitrogen atoms of the amine groups in this compound make them nucleophilic. This nucleophilicity allows for a variety of derivatization reactions, including alkylation, acylation, and reactions with carbonyl compounds.

These reactions can be used to introduce a wide range of functional groups, modifying the physical and chemical properties of the parent molecule. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. The reactivity of the amine groups can be influenced by steric hindrance from the adjacent methyl group.

Cyclization and Heterocycle Formation Reactions

The 1,2-disposition of the amine groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve condensation with bifunctional electrophiles.

Synthesis of Schiff Bases from this compound

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netbibliomed.org This condensation reaction typically occurs under mild conditions, sometimes with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

The resulting Schiff bases contain a C=N double bond and can be important intermediates in organic synthesis or act as ligands in coordination chemistry. bibliomed.org The reaction of diamines with dicarbonyl compounds can lead to the formation of macrocyclic Schiff bases.

Formation of Benzimidazole (B57391) Ring Systems

The synthesis of benzimidazole derivatives from this compound is a well-established transformation, typically proceeding through a condensation reaction with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde. This reaction is a variation of the Phillips-Ladenburg synthesis of benzimidazoles. semanticscholar.org

The general mechanism involves the initial nucleophilic attack of one of the secondary amine groups of this compound on the carbonyl carbon of the carboxylic acid or aldehyde. In the case of a carboxylic acid, this is often facilitated by acidic conditions which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Following the initial addition, a molecule of water is eliminated to form a Schiff base intermediate (an imine). Subsequent intramolecular cyclization occurs when the second amine group attacks the imine carbon. A final dehydration step then leads to the aromatic benzimidazole ring.

When reacting with aldehydes, the reaction can be promoted by various catalysts, including gold nanoparticles, which facilitate the cyclization under mild conditions. nih.gov While many studies focus on o-phenylenediamine (B120857), the fundamental steps are analogous for its N,N'-dimethylated derivative. The general reaction scheme is presented below:

Reaction with Carboxylic Acids: The reaction with a carboxylic acid, R-COOH, proceeds through an initial amidation followed by cyclization and dehydration.

Reaction with Aldehydes: The condensation with an aldehyde, R-CHO, typically involves the formation of an imine intermediate, which then undergoes intramolecular cyclization and oxidation or dehydration to yield the benzimidazole.

Interactive Table: Synthesis of Benzimidazole Derivatives from o-Phenylenediamine Analogs

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Acetic Acid | 140 °C, solvent-free | 2-Methylbenzimidazole | - | researchgate.net |

| o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO2, 25 °C | 2-(p-Tolyl)benzimidazole | High | nih.gov |

| 4-Methoxy-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70 °C | 5-Methoxy-1H-benzimidazole | 98 | researchgate.net |

| o-Phenylenediamine | Various Aromatic Acids | Ammonium Chloride, 80-90 °C | 2-Arylbenzimidazoles | 72-90 | ijariie.com |

Note: The table presents data for reactions of o-phenylenediamine and its derivatives as specific yield data for this compound was not available in the searched literature.

Cycloaddition Reactions Leading to Phenazine (B1670421) Derivatives

Current scientific literature does not prominently feature cycloaddition reactions of this compound as a direct route to phenazine derivatives. The synthesis of phenazines typically involves oxidative cyclization of o-phenylenediamines with catechols or the reduction of o-nitroaniline derivatives. google.comnih.gov For instance, a common method involves the reaction of o-phenylenediamine with catechol in a high-boiling solvent under oxidizing conditions. google.com Another approach involves the oxidative cyclization of N-arylanilines. nih.gov

While this compound possesses the core structure that could theoretically lead to a phenazine, the direct [4+2] or other cycloaddition pathways to form the phenazine core from this specific starting material are not well-documented in the reviewed literature. The primary reactivity described for this compound is focused on the formation of five-membered heterocyclic rings like benzimidazoles.

Detailed Mechanistic Investigations

Detailed mechanistic investigations, including the identification of specific transition states and intermediates, as well as comprehensive kinetic and thermodynamic studies for reactions involving this compound, are not extensively reported in the available scientific literature. While general mechanisms for benzimidazole formation from o-phenylenediamines are understood, specific computational or experimental data for the N,N'-dimethylated analog is sparse.

Identification of Transition States and Intermediates

For the formation of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids, the proposed intermediates generally include an initial adduct from the nucleophilic attack of the amine on the carbonyl, followed by a Schiff base after dehydration. The transition states would correspond to the energy maxima for the nucleophilic attack, the dehydration steps, and the final intramolecular cyclization. However, specific calculated energies or spectroscopic identification of these transition states and intermediates for reactions of this compound are not available in the searched literature. The presence of the N-methyl groups would be expected to influence the energy barriers of these steps due to both steric and electronic effects.

Kinetic and Thermodynamic Aspects of this compound Reactions

Quantitative kinetic and thermodynamic data for the reactions of this compound are not well-documented. While some reports mention reaction times and yields for the synthesis of benzimidazoles from related compounds, detailed kinetic studies providing rate constants, reaction orders, or activation energies are not present in the reviewed sources. researchgate.netijariie.com Similarly, thermodynamic data such as the enthalpy and entropy of reaction for the formation of benzimidazoles or other heterocyclic systems from this compound have not been found in the performed searches. The formation of the aromatic benzimidazole ring is a thermodynamically favorable process, which drives the reaction to completion.

Coordination Chemistry and Metal Complexation of N1,6 Dimethylbenzene 1,2 Diamine

N1,6-Dimethylbenzene-1,2-diamine as a Bidentate Ligand

N,N'-dimethylbenzene-1,2-diamine, an ortho-phenylenediamine derivative, features two nitrogen donor atoms positioned for effective bidentate coordination to a single metal center. The steric and electronic properties of this ligand, influenced by the methyl groups on the nitrogen atoms and the aromatic backbone, play a crucial role in determining the structure, stability, and reactivity of the resulting metal complexes.

The effectiveness of a polydentate ligand is often described by the chelate effect, which states that complexes formed by chelating ligands are significantly more stable than those formed by analogous monodentate ligands. libretexts.org When a bidentate ligand like N,N'-dimethylbenzene-1,2-diamine coordinates to a metal ion, it forms a ring structure known as a chelate ring. libretexts.org The two nitrogen atoms of the diamine bind to the metal center, creating a highly stable five-membered ring (M-N-C-C-N). libretexts.org

The principles of ligand design are crucial for tailoring the properties of the resulting metal complexes. nih.gov Key factors include:

Bite Angle: The N-M-N angle, dictated by the geometry of the ligand, influences the coordination geometry around the metal center.

Steric Hindrance: The methyl groups on the nitrogen atoms in N,N'-dimethylbenzene-1,2-diamine introduce steric bulk around the coordination site. This can affect the coordination number of the metal, the stability of the complex, and the accessibility of the metal center for catalytic reactions.

Electronic Effects: The aromatic ring and the methyl substituents influence the electron density on the nitrogen donor atoms, thereby modulating the strength of the metal-ligand bond.

The coordination of bidentate ligands like substituted benzene-1,2-diamines to octahedral metal centers can lead to the formation of chiral complexes and various stereoisomers. When three such ligands coordinate to a metal ion, the resulting complex, [M(diamine)₃]ⁿ⁺, lacks a plane of symmetry and is therefore chiral. These complexes can exist as a pair of non-superimposable mirror images, known as enantiomers, which are designated by the stereochemical descriptors Λ (lambda) for a left-handed propeller twist and Δ (delta) for a right-handed propeller twist.

Furthermore, if the diamine ligand itself is chiral, as in derivatives of stilbenediamine, it can direct the stereochemistry of the resulting complex with high specificity. For example, the chiral ligand R,R-Picstien has been shown to coordinate to Cobalt(III) to stereospecifically yield the Λ-β-[Co(R,R-picstien)Cl₂]⁺ cation. mq.edu.au This principle of stereospecific coordination is fundamental in the development of catalysts for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. While N,N'-dimethylbenzene-1,2-diamine is not inherently chiral, its coordination can create chiral-at-metal centers, and derivatives with chiral backbones can be used to induce specific stereochemical outcomes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with aryl diamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and infrared spectroscopy, to elucidate their molecular structure and bonding.

Zinc(II), with its d¹⁰ electron configuration, forms complexes whose geometry is primarily dictated by ligand-steric and crystal packing forces. It readily forms stable complexes with a range of N-donor ligands, including aryl diamines. While specific structural reports for N,N'-dimethylbenzene-1,2-diamine with zinc(II) are not detailed in the surveyed literature, extensive studies on the closely related benzene-1,2-diamine and 4,5-dimethylbenzene-1,2-diamine provide significant insight into the expected coordination behavior. researchgate.net

Two notable examples are (Benzene-1,2-diamine-κ²N,N′)dichlorozinc ([ZnCl₂(C₆H₈N₂)]) and trans-diaquabis(4,5-dimethylbenzene-1,2-diamine-κ²N,N′)zinc chloride ([Zn(C₈H₁₂N₂)₂(H₂O)₂]Cl₂). researchgate.net

[ZnCl₂(C₆H₈N₂)] : In this complex, the zinc(II) ion is coordinated by the two nitrogen atoms of the benzene-1,2-diamine ligand and two chloride ions, resulting in a distorted tetrahedral coordination sphere. researchgate.net

[Zn(C₈H₁₂N₂)₂(H₂O)₂]Cl₂ : This complex features a zinc(II) ion coordinated by two molecules of 4,5-dimethylbenzene-1,2-diamine and two water molecules. The ligands arrange to form a tetragonally distorted octahedral geometry around the zinc center. researchgate.net

The synthesis of these complexes generally involves the direct reaction of the diamine ligand with zinc chloride in a suitable solvent. researchgate.net Schiff base complexes derived from o-phenylenediamine (B120857) and various carbonyl compounds are also widely used to create more complex zinc(II) coordination environments, often resulting in dinuclear or macrocyclic structures. ajol.infonih.gov

Table 1: Selected Geometric Parameters for Zinc(II)-Diamine Complexes researchgate.net

| Compound | Coordination Geometry | Bond Length (Zn-N) (Å) | Bond Length (Zn-Cl) (Å) | Bond Angle (N-Zn-N) (°) |

|---|---|---|---|---|

| [ZnCl₂(C₆H₈N₂)] | Distorted Tetrahedral | 2.059(2), 2.059(2) | 2.2282(9), 2.2282(9) | 85.53(8) |

| [Zn(C₈H₁₂N₂)₂(H₂O)₂]Cl₂ | Distorted Octahedral | 2.190(2), 2.190(2) | N/A | 80.81(9) |

Iridium(III) and Ruthenium(II) complexes are of significant interest due to their applications in catalysis, photophysics, and medicine. nih.gov While these metals form a wide array of complexes, those incorporating aryl diamine ligands are particularly noteworthy. For instance, Ruthenium(II) arene complexes containing redox-active diamine ligands have been explored as potential anticancer agents. sigmaaldrich.com

The synthesis of these "piano-stool" or "half-sandwich" complexes typically involves the reaction of a dimeric precursor, such as [(η⁶-arene)Ru(μ-Cl)Cl]₂, with the diamine ligand. nih.gov Research has specifically noted the use of 4,5-dimethyl-1,2-phenylenediamine in the preparation of such Ruthenium(II) arene complexes. sigmaaldrich.com In these structures, the arene ligand (e.g., p-cymene or hexamethylbenzene) caps the metal center, while the bidentate diamine and a halide ligand occupy the remaining coordination sites, creating a pseudo-octahedral geometry.

Similarly, Iridium(III) half-sandwich complexes can be prepared from precursors like [(η⁵-Cp)Ir(μ-Cl)Cl]₂ (where Cp is pentamethylcyclopentadienyl). nih.gov The aryl diamine ligand chelates to the iridium center, completing its coordination sphere. These complexes are often investigated for their catalytic activity and potential as therapeutic agents. nih.govnih.gov

The versatile chelating ability of the o-phenylenediamine framework extends to a broad range of other transition metals. Neutral tetradentate Schiff base complexes derived from the condensation of o-phenylenediamine with β-diketones (like acetoacetanilide) have been synthesized with metals such as Copper(II), Nickel(II), Manganese(II), and Vanadyl(II). ias.ac.in

In these complexes, the Schiff base ligand typically coordinates in a tetradentate fashion through two imine nitrogen atoms and two enolic oxygen atoms. The resulting coordination geometries are dependent on the metal ion:

Cu(II) and Ni(II) complexes often adopt a square-planar geometry. ias.ac.in

Mn(II) complexes can form octahedral structures. ias.ac.in

VO(II) complexes frequently exhibit a square pyramidal geometry. ias.ac.in

These studies demonstrate the broad utility of the o-phenylenediamine scaffold in coordination chemistry, allowing for the synthesis of a diverse array of metal complexes with varied structures and potential applications. nih.gov

A scientifically accurate and detailed article on the chemical compound “this compound” cannot be generated as requested. Extensive searches of chemical databases and scientific literature did not yield any results for a compound with this specific name.

The name "this compound" is chemically ambiguous and does not conform to standard IUPAC nomenclature. It appears to be a conflation of numbering for substituents on a nitrogen atom (N1) and the benzene (B151609) ring (6).

Several plausible, correctly named isomers of dimethylbenzene-1,2-diamine exist, for which scientific literature may be available:

N1,N1-Dimethylbenzene-1,2-diamine: Both methyl groups are attached to the same nitrogen atom.

N1,N2-Dimethylbenzene-1,2-diamine: Each nitrogen atom has one methyl group substituent.

3,6-Dimethylbenzene-1,2-diamine: The methyl groups are attached to the benzene ring at positions 3 and 6 relative to the amino groups.

4,5-Dimethylbenzene-1,2-diamine: The methyl groups are attached to the benzene ring at positions 4 and 5.

Without specific research data on "this compound," generating an article that is thorough, informative, and scientifically accurate, as per the instructions, is not possible. Proceeding with an assumed compound would violate the strict requirement to focus solely on the specified subject.

If you wish to proceed, please clarify the exact compound of interest by providing a correct IUPAC name or a CAS number. An article could then be generated on one of the valid isomers listed above or on the general principles governing the coordination chemistry of dimethyl-substituted o-phenylenediamines.

Advanced Spectroscopic and Analytical Characterization of N1,6 Dimethylbenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including N1,6-Dimethylbenzene-1,2-diamine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation

Proton (¹H) NMR spectroscopy of this compound and its derivatives reveals characteristic signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) of the aromatic protons are typically observed in the range of δ 6.5-7.5 ppm, and their splitting patterns provide insights into the substitution pattern on the benzene (B151609) ring. The protons of the two N-methyl groups give rise to a singlet signal, typically found in the upfield region of the spectrum, around δ 2.8-3.2 ppm.

For instance, in a derivative like 4-bromo-3-fluoro-N1,6-dimethylbenzene-1,2-diamine, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The subsequent formation of a benzotriazole (B28993) derivative, 5-Bromo-4-fluoro-1,7-dimethyl-1H-benzo[d] chemicalbook.comchemicalbook.comchemicalbook.comtriazole, shows a multiplet for the aromatic proton at δ 7.28-7.30 ppm and distinct singlets for the two methyl groups at δ 4.49 and δ 2.71 ppm, indicating their different chemical environments after cyclization. chemicalbook.com

Table 1: Illustrative ¹H NMR Data for a Derivative of this compound

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| 5-Bromo-4-fluoro-1,7-dimethyl-1H-benzo[d] chemicalbook.comchemicalbook.comchemicalbook.comtriazole | Aromatic-H | 7.28-7.30 | m |

| N-CH₃ | 4.49 | s | |

| Ar-CH₃ | 2.71 | q | |

| Data sourced from a study on related benzotriazoles. chemicalbook.com |

Carbon (¹³C) NMR Chemical Shift Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the aromatic carbons typically resonate in the downfield region of the spectrum, generally between δ 110-150 ppm. The chemical shifts of the carbons attached to the nitrogen atoms are influenced by the electron-donating nature of the amino groups. The carbons of the methyl groups are observed in the upfield region, typically around δ 30-40 ppm. The symmetry of the molecule plays a significant role in the number of distinct carbon signals observed. For the parent this compound, due to symmetry, fewer than eight carbon signals would be expected.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound and its Analogs

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| N-CH₃ | 30 - 40 |

| Note: These are general ranges and can vary based on substitution and solvent. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity within the molecule.

A COSY spectrum reveals proton-proton (¹H-¹H) correlations, helping to identify adjacent protons. For this compound, COSY would show correlations between the aromatic protons, confirming their relative positions on the benzene ring.

An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C). This technique is instrumental in definitively assigning the carbon signals by linking them to their known proton counterparts. For example, the proton signal of the N-methyl groups would show a cross-peak with the corresponding methyl carbon signal in the HSQC spectrum. These techniques are crucial for the complete and unambiguous assignment of all proton and carbon resonances, especially in more complex, substituted derivatives.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. In the IR spectrum of this compound, key absorption bands are expected. The N-H stretching vibrations of the secondary amine groups typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range. Bending vibrations for the aromatic C-H bonds are also characteristic and appear in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern of the benzene ring. The presence and position of these bands can confirm the key functional groups of the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Methyl | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium to Strong |

| C-H Bend | Aromatic | 700 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₂N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.19 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural clues. For N,N'-dimethyl-o-phenylenediamine, common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) to form a stable ion. Another potential fragmentation is the cleavage of the C-N bond. The fragmentation of related aromatic diamines often involves the loss of small neutral molecules. Analysis of these fragmentation patterns helps to confirm the structure of the parent molecule and its derivatives. For instance, in a study of related iridium complexes, high-resolution mass spectrometry was used to confirm the composition of the synthesized compounds.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a derivative of this compound, specifically a ternary co-crystallization compound with fluoroboric acid and triphenylphosphine (B44618) oxide, X-ray crystallography has revealed a detailed solid-state structure. Such studies can confirm the connectivity of the atoms and provide insights into the conformation of the molecule and how it packs in a crystal lattice. The data obtained from XRD analysis, such as unit cell dimensions, space group, and atomic coordinates, are crucial for a complete and unambiguous characterization of the compound.

Table 4: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | (Example: Monoclinic) |

| Space Group | (Example: P2₁/c) |

| a (Å) | (Example Value) |

| b (Å) | (Example Value) |

| c (Å) | (Example Value) |

| α (°) | (Example Value) |

| β (°) | (Example Value) |

| γ (°) | (Example Value) |

| Volume (ų) | (Example Value) |

| Z | (Example Value) |

| Note: This table presents example parameters that would be obtained from a single crystal XRD study. Specific values are dependent on the crystal structure of the compound or derivative being analyzed. |

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics (e.g., UV-Vis, Fluorescence)

The electronic properties and excited-state dynamics of this compound and its derivatives can be extensively studied using advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These methods provide valuable insights into the electronic transitions, energy levels, and photophysical pathways of the molecule.

The UV-Vis absorption spectrum of aromatic amines is primarily governed by π-π* transitions within the benzene ring. For the parent compound, o-phenylenediamine (B120857), absorption bands are observed around 210, 240, and 294 nm. researchgate.net The introduction of N,N'-dimethyl groups in this compound is expected to cause a bathochromic (red) shift in these absorption bands. This shift is due to the electron-donating nature of the methyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

While specific experimental data for the fluorescence of this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from related compounds. For instance, macrocyclic Schiff bases derived from o-phenylenediamine have been reported to exhibit high fluorescence quantum yields, with values as high as 0.70. mdpi.com This suggests that the core o-phenylenediamine structure can be a competent fluorophore. The fluorescence quantum yield and the position of the emission maximum are highly sensitive to the molecular structure and the solvent environment.

The N-methylation in this compound can influence the fluorescence properties in several ways. The electron-donating methyl groups can enhance the fluorescence intensity. However, the increased flexibility of the N-methyl groups might also introduce non-radiative decay pathways, potentially leading to a decrease in the quantum yield in certain solvents. The local environment, including solvent polarity and hydrogen bonding capability, plays a crucial role in determining the excited-state dynamics and, consequently, the fluorescence characteristics.

Detailed research findings on related compounds show that the electronic spectra and excited-state dipole moments are significantly influenced by the molecular conformation and substitution pattern. For example, in derivatives of p-phenylenediamine (B122844), the twisting of the molecular fragments and the nature of the substituents dictate the electronic transitions. srce.hr Similar structure-property relationships are anticipated for this compound and its derivatives, where the orientation of the methyl groups relative to the aromatic ring will be a key determinant of its photophysical behavior.

Below is a data table summarizing the UV-Vis absorption data for the parent compound, o-phenylenediamine, which serves as a baseline for understanding the electronic properties of its N-methylated derivative.

| Compound Name | Absorption Maxima (λmax) |

| o-Phenylenediamine | 210 nm, 240 nm, 294 nm researchgate.net |

Computational Chemistry and Theoretical Modeling of N1,6 Dimethylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like N1,6-Dimethylbenzene-1,2-diamine. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its equilibrium geometry. nih.govnih.gov The process involves finding the minimum on the potential energy surface, which corresponds to the most stable conformation.

Below is a hypothetical table of optimized geometric parameters for this compound, based on typical values for similar aromatic diamines. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.40 - 1.43 | |

| N-C (methyl) | 1.45 - 1.47 | |

| C-H (aromatic) | 1.08 - 1.09 | |

| C-H (methyl) | 1.09 - 1.10 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-C-N | 118 - 122 | |

| C-N-C (methyl) | 115 - 119 | |

| Dihedral Angles (°) | H-N-C-C | Variable (describes methyl group orientation) |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Mapping)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations provide valuable information about its electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. irjweb.combiomedres.us For aromatic amines, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the nitrogen atoms, while the LUMO is a π*-antibonding orbital. researchgate.net In this compound, the methyl groups, being electron-donating, are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

A hypothetical table of FMO energies for this compound is presented below, based on values for similar molecules. nih.govresearchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution in a molecule. irjweb.comnih.govresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atoms due to the lone pairs of electrons, indicating these are sites for electrophilic attack. researchgate.net The aromatic ring would exhibit a mixed potential, while the hydrogen atoms of the amino and methyl groups would show a positive potential (blue). nih.gov

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) have become a reliable tool for structure elucidation. nih.govnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict chemical shifts with good accuracy. mdpi.com For this compound, the predicted chemical shifts would be influenced by the electron-donating nature of the amino and methyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological response. mdpi.comosti.gov

For a class of compounds like substituted phenylenediamines, a QSAR model could be developed to predict activities such as antimicrobial or enzyme inhibitory effects. libretexts.org The model would use molecular descriptors calculated from the structures of the compounds, which can be geometric, electronic, or topological in nature. For this compound, relevant descriptors might include its molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters derived from DFT calculations like HOMO/LUMO energies and dipole moment. libretexts.org

A hypothetical QSAR equation for a particular biological activity might look like:

Biological Activity = c0 + c1(LogP) + c2(HOMO energy) + c3*(Dipole Moment)

Where c0, c1, c2, and c3 are coefficients determined from a regression analysis of a training set of molecules. While specific QSAR models for this compound are not documented in the provided search results, the general methodology is well-established for similar classes of compounds. biomedres.usmdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug design to understand how a potential drug molecule might interact with its biological target. nih.govresearchgate.net

In the context of this compound, docking simulations could be employed to investigate its potential as an inhibitor for a specific enzyme or as a ligand for a receptor. For example, studies have been conducted on designing benzene-1,2-diamines as selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov A docking study of this compound into the active site of a target protein would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of this compound (which can be generated and optimized using methods described in section 6.1.1) and the target protein (usually from a database like the Protein Data Bank).

Docking Simulation: Using a docking program to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The program calculates a score for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. plos.org

A hypothetical table summarizing docking results for this compound with a generic protein target is shown below.

| Parameter | Value |

| Target Protein | Example Kinase |

| Docking Score (kcal/mol) | -6.0 to -8.0 |

| Key Interacting Residues | Asp145 (H-bond), Phe80 (π-π stacking), Val35 (hydrophobic) |

| Predicted Inhibition Constant (Ki) | Micromolar range |

Ab Initio Computational Methodologies

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the use of experimental data or empirical parameters. researchgate.netyoutube.com The Hartree-Fock (HF) method is the simplest ab initio method. libretexts.orguni-rostock.de

While DFT is often the method of choice for its balance of accuracy and computational cost, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results, albeit at a significantly higher computational expense. These methods are often used as benchmarks for less computationally demanding methods.

For this compound, ab initio calculations could be used to:

Obtain a highly accurate geometry and electronic structure.

Calculate excited state properties with high precision. researchgate.net

Investigate reaction mechanisms involving the diamine.

Studies on related aliphatic diamines have utilized ab initio methods to determine optimized geometries, vibrational frequencies, and proton affinities. abct.frresearchgate.net Similarly, ab initio calculations have been applied to study the electronic and energy properties of other molecular systems. researchgate.net While specific ab initio studies focused solely on this compound are not prevalent in the search results, the principles of these methods are broadly applicable and provide a powerful framework for its theoretical investigation. github.io

Computational Insights into Reaction Mechanisms and Catalysis

Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the intricate details of chemical reactions and catalytic processes involving complex organic molecules. In the context of this compound, while specific published computational studies are not extensively available, we can infer the methodologies and potential insights by examining research on analogous aromatic diamines and related catalytic systems. These computational approaches provide a molecular-level understanding that complements experimental observations, guiding the design of more efficient synthetic routes and novel catalysts.

Theoretical investigations into the reaction mechanisms of this compound would likely employ Density Functional Theory (DFT) and ab initio methods. These quantum mechanical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. For instance, in reactions where this compound acts as a nucleophile, computational models can predict the most likely sites of attack and the stereochemical outcomes of the reaction. The electronic properties of the amine groups, influenced by the methyl substituents on the ring and one of the nitrogen atoms, can be precisely quantified, offering insights into the compound's reactivity.

Furthermore, molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of this compound in solution and its role in catalysis. MD simulations can model the dynamic interactions between the diamine, reactants, and solvent molecules, providing a more realistic picture of the reaction environment. This is particularly crucial in catalysis, where the orientation and binding of the substrate to a metal center coordinated by the diamine ligand are critical for catalytic activity.

In the realm of catalysis, this compound has the potential to serve as a bidentate ligand in coordination complexes with various transition metals. Computational studies are instrumental in predicting the geometry, stability, and electronic structure of such complexes. By modeling the catalytic cycle, researchers can investigate the mechanism of substrate activation, the formation of key intermediates, and the turnover-limiting step of a catalytic process. For example, in a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, DFT calculations could elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps.

The insights gained from these computational studies are not merely academic. They have practical implications for the rational design of catalysts with enhanced activity, selectivity, and stability. By understanding the structure-property relationships at a fundamental level, chemists can modify the ligand structure—for instance, by altering the substituents on the benzene ring—to fine-tune the catalytic performance for a specific application.

A comparative analysis of phenylenediamine derivatives through computational methods can further illuminate the unique properties of this compound. The position and nature of substituents on the aromatic ring significantly impact the electronic and steric environment of the amine groups, thereby influencing their reactivity and coordinating ability.

Table 1: Comparative Analysis of Phenylenediamine Derivatives

| Compound | Substitution Pattern | Molecular Weight ( g/mol ) | Key Chemical Property |

| This compound | ortho- and N-dimethyl | 136.19 | Asymmetric electronic and steric environment |

| N,N'-Dimethyl-1,2-phenylenediamine | ortho-N,N'-dimethyl | 136.19 | Symmetric N-substitution, potential for bidentate chelation |

| 1,2-Diamino-3,5-dimethylbenzene | ortho-diamino, meta-dimethyl | 136.19 | Increased electron density on the ring |

| o-Phenylenediamine (B120857) | Unsubstituted | 108.14 | High reactivity, serves as a reference |

Environmental Fate and Ecotoxicological Assessment of N1,6 Dimethylbenzene 1,2 Diamine

Biodegradation Pathways and Mechanisms

The biodegradation of aromatic amines is a key process in their environmental removal. While specific studies on N1,6-Dimethylbenzene-1,2-diamine are not available, research on related compounds provides insight into potential degradation pathways.

Aerobic and Anaerobic Degradation Studies

Bacterial degradation of monocyclic aromatic amines can occur under both aerobic and anaerobic conditions. nih.govnih.gov Aerobic biodegradation is generally considered a more efficient remediation technique. uminho.pt However, under anaerobic conditions, which can occur in sediments and some wastewater treatment processes, the breakdown of certain larger molecules like azo dyes can result in the formation of aromatic amines. nih.gov The persistence of some aromatic amines, such as certain chloroanilines, has been noted in aerobic sewage treatment simulations, indicating they may pass through treatment facilities into surface waters. acs.org

Identification of Microbial Strains Involved in Degradation (e.g., Corynebacterium)

Various bacterial strains have been identified that can mineralize or transform monocyclic aromatic amines, utilizing them as a source of carbon and energy. nih.govresearchgate.net Genera such as Pseudomonas and Acinetobacter are known to degrade aniline (B41778), a basic aromatic amine. nih.gov Notably, species of Corynebacterium have been shown to be capable of degrading aromatic compounds. nih.govresearchgate.net For instance, Corynebacterium glutamicum possesses pathways for the assimilation of various aromatic substances. nih.govresearchgate.net

Enzymatic Mechanisms of Biodegradation (e.g., Dioxygenase Activity)

The initial steps in the bacterial aerobic degradation of monocyclic aromatic amines often involve the action of specific enzymes. nih.gov Dioxygenase enzymes can catalyze the cleavage of the aromatic ring, or the initial hydroxylation of the amine. nih.gov Another mechanism involves the deamination of the aromatic amine. nih.gov For some phenylenediamines, cytochrome oxidase enzymes have been shown to be involved in their oxidation. nih.gov In some fungal systems, laccase enzymes can degrade azo dyes, which are precursors to some aromatic amines, through a free radical mechanism that forms phenolic compounds, thereby avoiding the formation of potentially more toxic aromatic amines. researchgate.net

Environmental Persistence and Mobility in Different Compartments

The physical and chemical properties of aromatic amines suggest they are likely to be mobile in the environment. Due to the presence of the amino group, many aromatic amines exhibit moderate to high water solubility. imrpress.comacs.org This characteristic suggests a tendency to be found in the hydrosphere upon environmental release and indicates a potential for leaching through soil and contaminating groundwater. imrpress.comacs.org

Studies on para-phenylenediamine (PPD) derivatives, which are used as antioxidants in products like tires, have shown their widespread presence in the environment. nih.govca.gov These compounds and their transformation products have been detected in various environmental matrices, including surface water, wastewater effluent, air, soil, and dust. nih.govca.govnih.govacs.orgmdpi.comresearchgate.netnih.gov

Characterization of Transformation Products and Environmental Pathways

A significant concern with aromatic amines, particularly phenylenediamines, is their transformation into other, sometimes more toxic, compounds. PPDs can undergo oxidation in the environment to form quinones (PPD-quinones). nih.govacs.orgcore.ac.ukepa.gov For example, the PPD derivative 6PPD, used in tires, transforms into 6PPD-quinone, a compound found to be highly toxic to certain aquatic species. nih.govacs.orgmdpi.comresearchgate.netnih.govresearchgate.net Another known transformation product of PPD under certain oxidative conditions is Bandrowski's Base. core.ac.ukepa.gov These transformation processes can be influenced by factors such as pH and the presence of oxidizing agents. core.ac.uk

Assessment of Environmental Release and Availability

Aromatic amines enter the environment from a multitude of industrial and commercial sources. researchgate.netuminho.pt The production and use of dyes, pesticides, polymers, and pharmaceuticals are major contributors. nih.govresearchgate.netimrpress.com A significant non-point source of certain PPDs is the wear and leaching from vehicle tires. nih.gov

Wastewater treatment plants (WWTPs) are a critical nexus for the environmental fate of these compounds. While WWTPs can remove a portion of PPDs and their quinone transformation products, the removal efficiency can be variable. nih.govacs.org Studies of WWTPs have shown that while a significant fraction of these contaminants can be removed, a notable amount can still be released in the effluent, leading to their presence in receiving water bodies. nih.govacs.org Furthermore, these compounds can accumulate in sewage sludge. nih.gov The presence of certain PPDs and their derivatives has been confirmed in human urine, indicating direct human exposure is occurring. acs.org

Interactive Data Tables

Table 1: General Environmental Fate Characteristics of Aromatic Amines (Analogous Compounds)

| Property | General Finding for Aromatic Amines/Phenylenediamines | References |

| Biodegradation | Variable; can be degraded aerobically and anaerobically. | uminho.pt, nih.gov, nih.gov |

| Persistence | Some derivatives are persistent in the environment. | acs.org |

| Mobility | Generally moderate to high water solubility, leading to mobility in water. | acs.org, imrpress.com |

| Key Microbial Degraders | Corynebacterium, Pseudomonas, Acinetobacter. | nih.gov, researchgate.net, nih.gov |

| Key Degradation Enzymes | Dioxygenases, Laccases, Cytochrome Oxidases. | nih.gov, nih.gov, researchgate.net |

Table 2: Common Transformation Products of Phenylenediamines (Analogous Compounds)

| Parent Compound Family | Transformation Product | Significance | References |

| Phenylenediamines (PPDs) | PPD-quinones | Can be more toxic than the parent compound. | nih.gov, acs.org, core.ac.uk, epa.gov, mdpi.com, researchgate.net, nih.gov, researchgate.net |

| p-Phenylenediamine (B122844) (PPD) | Bandrowski's Base | A known toxic transformation product. | core.ac.uk, epa.gov |

Future Research Directions and Unresolved Challenges for N1,6 Dimethylbenzene 1,2 Diamine

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign and sustainable methods for chemical synthesis is a paramount goal in modern chemistry. For N1,6-Dimethylbenzene-1,2-diamine, future research will likely focus on moving beyond traditional synthetic routes, which often involve harsh reagents and generate significant waste.

One promising direction is the exploration of biocatalysis . Enzymes, with their high specificity and ability to function under mild conditions, offer a green alternative for the N-methylation of aromatic amines. researchgate.net Future studies could focus on identifying or engineering enzymes, such as N-methyltransferases, that can selectively methylate o-phenylenediamine (B120857) or its precursors to yield this compound. researchgate.net This approach could significantly reduce the environmental footprint of its production.

Another key area for innovation lies in the development of novel heterogeneous catalysts . For instance, the use of metal nanoparticles supported on materials like organoclays has shown potential for the N-alkylation of anilines. researchgate.net Research could be directed towards designing catalysts that are not only highly efficient and selective for the synthesis of this compound but are also reusable, cost-effective, and operate under greener reaction conditions, such as using water as a solvent. nih.gov The use of dimethyl carbonate (DMC) as a green methylating agent, catalyzed by biogenic bimetallic nanoparticles, also presents a viable and environmentally friendly synthetic route that warrants further investigation for this specific compound. nih.gov

A comparative overview of potential green synthesis innovations is presented in the table below.

| Approach | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, scalability of the process. |

| Heterogeneous Catalysis | Catalyst reusability, ease of separation, potential for continuous flow processes. | Catalyst design for high selectivity, long-term stability of the catalyst. |

| Green Methylating Agents | Use of non-toxic reagents like dimethyl carbonate, lower environmental impact. | Optimizing reaction conditions for high yields, catalyst development. |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The structural motif of this compound, a substituted o-phenylenediamine, is present in various biologically active molecules. This suggests that the compound itself or its derivatives could possess undiscovered therapeutic potential.

Future research should employ in silico screening methods to predict the biological targets of this compound. nih.govnih.gov Computational models can rapidly assess the potential interaction of the compound with a vast library of proteins and enzymes, identifying potential therapeutic applications ranging from antimicrobial to anticancer activities. nih.gov For instance, substituted benzimidazole (B57391) derivatives, which can be synthesized from o-phenylenediamines, have shown promise as antimicrobial and anticancer agents. nih.gov

Furthermore, the discovery of 1,3-diaminobenzenes as selective inhibitors of platelet activation at the PAR1 receptor highlights the potential for diaminobenzene scaffolds in developing novel antithrombotic agents. rsc.org This warrants a thorough investigation into the biological activity of this compound and its derivatives. Structure-activity relationship (SAR) studies, guided by computational predictions, could lead to the design of new molecules with enhanced potency and selectivity. nih.govrsc.org

The potential for this compound and its derivatives in medicinal chemistry is vast and largely untapped. A summary of potential research avenues is provided below.

| Research Area | Approach | Potential Therapeutic Application |

| Computational Screening | Docking studies, molecular dynamics simulations. | Identification of novel biological targets. |

| Derivative Synthesis | Chemical modification of the core structure. | Development of new antimicrobial, anticancer, or antithrombotic agents. |

| In Vitro and In Vivo Testing | Biological assays to validate computational predictions. | Confirmation of therapeutic efficacy and safety. |

Advanced Design and Fabrication of this compound-Based Materials

The unique coordination properties of the diamine functionality in this compound make it an attractive building block for the creation of advanced materials. Future research in this area will likely focus on the design and fabrication of novel coordination polymers and metal-organic frameworks (MOFs).

The synthesis of coordination polymers using substituted diamines has been shown to yield materials with interesting magnetic and structural properties. nih.govrsc.orgmdpi.com By carefully selecting metal ions and reaction conditions, it may be possible to create one-, two-, or three-dimensional networks with this compound as a ligand. These materials could find applications in areas such as catalysis, gas storage, and molecular sensing.

Furthermore, the incorporation of this compound into polymeric structures could lead to the development of new functional polymers. For example, polymers of p-phenylenediamine (B122844) and its derivatives have been synthesized and characterized, showing good thermal stability. scilit.com Investigating the polymerization of this compound could yield materials with tailored electronic and physical properties for applications in electronics and high-performance plastics.

The table below outlines potential research directions in the materials science of this compound.

| Material Type | Design Strategy | Potential Applications |

| Coordination Polymers/MOFs | Selection of metal nodes and ancillary ligands. | Catalysis, gas storage, sensors. |

| Functional Polymers | Co-polymerization with other monomers. | Electronics, thermally stable plastics. |

| Composite Materials | Incorporation into matrices like silica (B1680970) or carbon. | Enhanced mechanical or functional properties. |

Comprehensive Environmental Risk Assessment and Mitigation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial for its responsible use. Future research must address the current knowledge gap in this area.

A key challenge is the development of a comprehensive environmental risk assessment . This would involve determining the compound's persistence, bioaccumulation potential, and toxicity to various organisms. hcr-llc.comQuantitative Structure-Activity Relationship (QSAR) models can be employed as a starting point to predict the ecotoxicity of this compound based on its chemical structure. nih.govnih.gov These predictions, however, must be validated through experimental studies. The estimation of Predicted Environmental Concentrations (PECs) based on production and usage data will also be vital in assessing the potential risk to aquatic environments. nih.govinterreg-sudoe.eu

Research into the biodegradation pathways of this compound is another critical area. Identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved can inform the development of bioremediation strategies. nih.gov

Finally, the development of effective mitigation and remediation technologies for water and soil contaminated with this compound and related aromatic amines is essential. hcr-llc.comtandfonline.comnih.govugto.mxnih.gov Research could focus on advanced oxidation processes, adsorption on novel materials, and bioremediation techniques to efficiently remove this compound from the environment. tandfonline.comnih.govugto.mx

A summary of the necessary research for environmental risk management is provided in the table below.

| Research Area | Methodology | Desired Outcome |

| Ecotoxicity Assessment | QSAR modeling, experimental toxicity testing. | Determination of toxicity levels for various organisms. |

| Environmental Fate | Biodegradation studies, determination of PECs. | Understanding of persistence and bioaccumulation potential. |

| Remediation Technologies | Development of physical, chemical, and biological treatment methods. | Effective strategies for removing the compound from contaminated environments. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1,6-Dimethylbenzene-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : A typical approach involves reducing nitro precursors (e.g., nitro-substituted dimethylbenzene derivatives) using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (~75°C, 5–7 hours). Reaction progress is monitored via TLC, and post-reduction alkaline extraction with ethyl acetate minimizes side products. Due to the diamine’s instability, immediate use in downstream reactions is advised .

- Key Considerations : Adjust stoichiometry of SnCl₂ (7:1 molar ratio to substrate) and optimize pH during extraction to avoid decomposition.

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence its handling in laboratory settings?

- Data and Methods : While direct data for the dimethyl variant is limited, analogs like 4,5-Dimethoxybenzene-1,2-diamine (logP = -0.46, tPSA = 70.5 Ų) suggest moderate polarity. Experimental determination via HPLC or shake-flask methods is recommended. Solubility in ethanol and ethyl acetate (common in synthesis) should be prioritized for workflow compatibility .

Q. What purification techniques are effective for isolating this compound given its instability?

- Methodology : Use silica gel chromatography under inert atmospheres (N₂/Ar) with ethyl acetate/hexane gradients. Alternatively, recrystallization from ethanol at low temperatures (0–4°C) minimizes oxidative degradation. Storage under argon at -20°C with desiccants is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Analytical Framework :

- Compare DSC (Differential Scanning Calorimetry) data across batches to verify melting points.

- Use high-resolution NMR (e.g., ¹³C DEPT, HSQC) to confirm substitution patterns and rule out regioisomeric impurities.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize catalytic reduction conditions for nitro-to-amine conversion in sterically hindered dimethylbenzene systems?

- Experimental Design :

- Test alternative catalysts (e.g., Pd/C with H₂, NaBH₄/NiCl₂) to compare efficiency with SnCl₂.

- Employ microwave-assisted synthesis to reduce reaction time and improve yields.

- Use DFT calculations to predict steric effects of methyl groups on transition-state energetics .

Q. How can SHELX software enhance structural characterization of this compound derivatives in crystallographic studies?

- Methodology :

- Refine high-resolution X-ray data with SHELXL, leveraging its robust handling of twinning and anisotropic displacement parameters.

- For challenging cases (e.g., partial disorder), apply restraints to methyl group geometries using AFIX commands.

- Validate hydrogen bonding networks via SHELXPRO’s intermolecular distance analysis .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.